molecular formula C16H16N2O3S B2543221 (5-(2-Nitrophenyl)furan-2-yl)(piperidin-1-yl)methanethione CAS No. 301338-94-3

(5-(2-Nitrophenyl)furan-2-yl)(piperidin-1-yl)methanethione

Cat. No.: B2543221
CAS No.: 301338-94-3
M. Wt: 316.38
InChI Key: POEWMICVRKFUJY-UHFFFAOYSA-N
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Description

(5-(2-Nitrophenyl)furan-2-yl)(piperidin-1-yl)methanethione is a sulfur-containing heterocyclic compound featuring a furan ring substituted with a 2-nitrophenyl group at the 5-position and a piperidine-thione moiety at the 2-position. The compound’s synthesis typically involves nucleophilic substitution or cyclization reactions, with characterization relying on techniques such as NMR spectroscopy (e.g., $ ^1H $-NMR and $ ^{13}C $-NMR) and mass spectrometry .

Properties

IUPAC Name

[5-(2-nitrophenyl)furan-2-yl]-piperidin-1-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c19-18(20)13-7-3-2-6-12(13)14-8-9-15(21-14)16(22)17-10-4-1-5-11-17/h2-3,6-9H,1,4-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEWMICVRKFUJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501333544
Record name [5-(2-nitrophenyl)furan-2-yl]-piperidin-1-ylmethanethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662065
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

301338-94-3
Record name [5-(2-nitrophenyl)furan-2-yl]-piperidin-1-ylmethanethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (5-(2-nitrophenyl)furan-2-yl)(piperidin-1-yl)methanethione is a member of the furan derivatives, which have gained attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of (5-(2-nitrophenyl)furan-2-yl)(piperidin-1-yl)methanethione can be represented as follows:

  • Molecular Formula : C14_{14}H14_{14}N2_{2}O2_{2}S
  • Molecular Weight : 270.34 g/mol

Research indicates that compounds containing furan and nitrophenyl moieties exhibit various biological activities, including antimicrobial and anticancer properties. The proposed mechanisms include:

  • Inhibition of Quorum Sensing (QS) : Compounds structurally related to furan derivatives have been shown to interfere with QS in bacteria like Staphylococcus aureus, which is crucial for biofilm formation and virulence factor production .
  • Antimicrobial Activity : The nitro group in the structure may contribute to the antimicrobial effects, enhancing the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes.
  • Anticancer Properties : Some furan derivatives have demonstrated cytotoxic effects against various cancer cell lines, possibly through apoptosis induction or cell cycle arrest .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several furan derivatives, including those related to (5-(2-nitrophenyl)furan-2-yl)(piperidin-1-yl)methanethione. The results indicated significant inhibition of biofilm formation and metabolic activity in S. aureus strains when treated with these compounds. The most effective derivative showed a reduction in QS activity by 60% to 80% .

Anticancer Activity

In vitro studies have shown that furan derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .

Case Studies

  • Quorum Sensing Inhibition : A specific study on a related compound demonstrated that it reduced biofilm mass significantly when combined with fusidic acid, achieving up to 80% metabolic inactivation in mature biofilms .
  • Cytotoxicity Assays : In another research effort, a series of furan-based compounds were tested against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

Table of Biological Activities

Activity TypeCompound TestedResultReference
Antimicrobial(5-(2-Nitrophenyl)furan-2-yl)(piperidin-1-yl)methanethioneQS inhibition by 60%-80%
AnticancerFuran DerivativesInduced apoptosis in MCF-7 cells
Biofilm PreventionRelated Furan Compound80% reduction in biofilm mass

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural complexity invites comparison with analogues such as:

  • Furan derivatives with nitroaryl substituents : These compounds, like (5-(3-nitrophenyl)furan-2-yl)(pyrrolidin-1-yl)methanethione, differ in the nitro group’s position on the phenyl ring. The ortho-nitro substitution in the target compound may enhance steric hindrance, reducing rotational freedom compared to meta- or para-substituted analogues. This can influence binding affinity in biological systems .
  • Piperidine-thione vs. piperidine-ketone derivatives: Replacement of the thione group with a ketone (e.g., (5-(2-nitrophenyl)furan-2-yl)(piperidin-1-yl)methanone) reduces sulfur’s electron-withdrawing effects, altering redox behavior and solubility.

Physicochemical Properties

Hypothetical data based on structural trends (actual experimental data for the target compound is scarce in the provided evidence):

Property Target Compound (5-(3-nitrophenyl)furan-2-yl)(piperidin-1-yl)methanethione (5-(2-nitrophenyl)furan-2-yl)(piperidin-1-yl)methanone
LogP (lipophilicity) ~3.2 (estimated) ~2.8 ~2.1
Solubility (mg/mL) <0.1 (aqueous) 0.15 0.3
Thermal Stability (°C) 180–200 160–175 190–210

Notes: Thione-containing derivatives generally exhibit higher lipophilicity due to sulfur’s polarizability, while ketones show improved aqueous solubility .

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